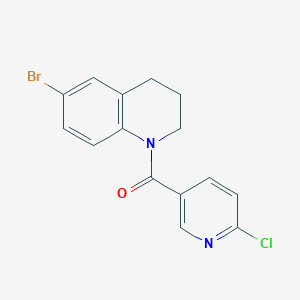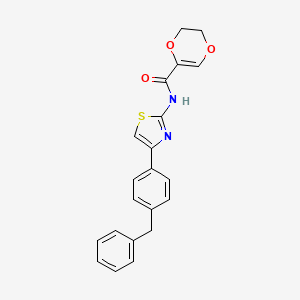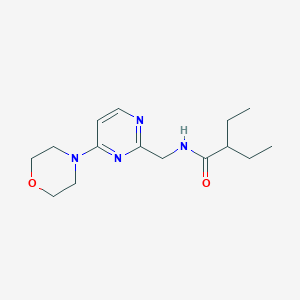
2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a chemical compound with a complex structure. It exhibits antifungal properties and has been of interest in both microbial production and synthetic chemistry .
Synthesis Analysis
The synthesis of this compound involves intricate steps. While I don’t have the exact synthetic pathway at hand, it typically requires skilled organic synthesis techniques. Researchers have explored various routes to obtain this compound, including both microbial and chemical synthesis .
Molecular Structure Analysis
The compound consists of an ethyl group, a morpholinopyrimidine moiety, and a butanamide functional group. The morpholinopyrimidine ring contributes to its antifungal activity .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Investigating its reactivity and potential transformations is crucial for understanding its behavior in different environments .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- Compounds combining morpholine groups and pyrrolidinone structures have been synthesized and evaluated for their anticonvulsant properties. Such studies indicate that hybrid molecules incorporating elements of well-known antiepileptic drugs (AEDs) exhibit broad spectra of activity across different seizure models. For example, a study by Kamiński et al. (2015) designed and synthesized a library of new compounds with potential anticonvulsant effects, demonstrating the importance of molecular design in developing more effective and safer AEDs (Kamiński et al., 2015).
Anticancer Applications
- The development of selective PI3Kβ inhibitors for treating PTEN-deficient cancers is another area of interest. Certal et al. (2014) reported on the discovery and optimization of a series of pyrimidone indoline amide PI3Kβ inhibitors, highlighting the importance of structural modification for achieving desired selectivity and in vivo activity. Such research underscores the potential for compounds with specific structural motifs to target particular pathways in cancer therapy (Certal et al., 2014).
Pain Management
- Research into CB2 cannabinoid receptor agonists for pain management has led to the identification of novel chemical series, including those with morpholinomethyl groups, as potent and selective agonists with in vivo efficacy. Chu et al. (2009) discussed the development of such compounds, demonstrating their potential in treating neuropathic pain, a challenging condition to manage (Chu et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-12(4-2)15(20)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFEZBUUNKKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

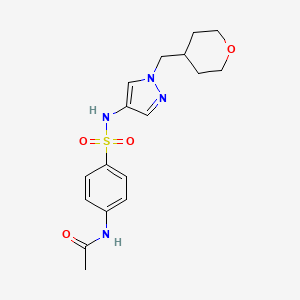
![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)
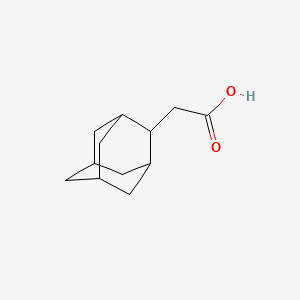
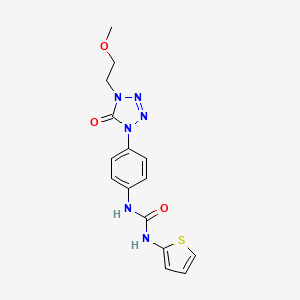
![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2928239.png)
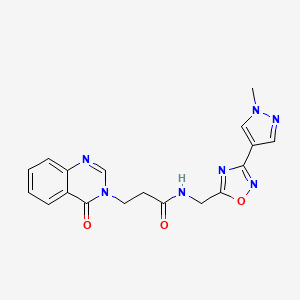
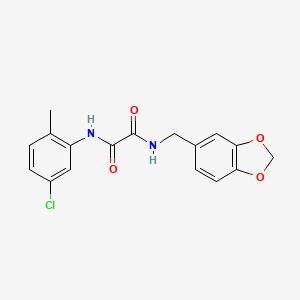
![3-Cyclopropyl-1-phenacylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2928243.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2928244.png)
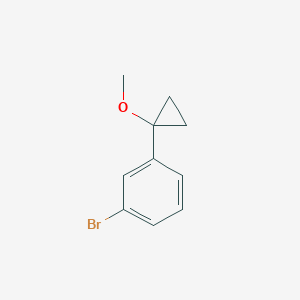
![N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928248.png)
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2928253.png)
